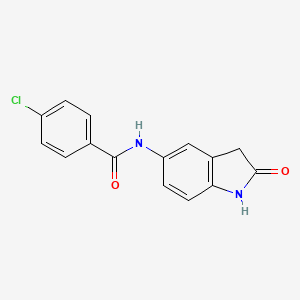![molecular formula C21H26N2O4S B6493618 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide CAS No. 941956-03-2](/img/structure/B6493618.png)
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide (hereafter referred to as 4-MBA) is a synthetic compound that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. It is a derivative of piperidine and has a unique structure that has been found to have a range of properties, such as its ability to act as an inhibitor of certain enzymes, its ability to bind to certain receptors, and its ability to act as an agonist of certain signal transduction pathways. 4-MBA has been studied for its potential to be used in the development of drugs and therapies to treat a variety of diseases and conditions, as well as for its potential to be used as a research tool in the laboratory.
作用機序
4-MBA has been found to act as an inhibitor of certain enzymes, such as COX-2, PLA2, and AChE. It does this by binding to the active site of the enzyme and preventing it from catalyzing its reaction. In addition, 4-MBA has been found to act as an agonist of certain signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-MBA has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-MBA can inhibit the activity of COX-2 and PLA2, as well as act as an agonist of the MAPK pathway. In vivo studies have shown that 4-MBA can reduce inflammation and pain, as well as modulate the immune system. In addition, 4-MBA has been found to have anti-cancer effects, as well as to be able to modulate the activity of certain hormones, such as cortisol.
実験室実験の利点と制限
The main advantage of using 4-MBA in laboratory experiments is its ability to act as an inhibitor of certain enzymes and an agonist of certain signal transduction pathways. This makes it a useful tool for studying the function of these enzymes and pathways. In addition, 4-MBA is relatively easy to synthesize and is relatively stable. The main limitation of 4-MBA is that it is not a naturally occurring compound and therefore its effects may not be fully understood.
将来の方向性
There are a number of potential future directions for the use of 4-MBA. One potential direction is to use it as a tool to study the effects of COX-2 inhibition on inflammation and pain. Another potential direction is to use it as a tool to study the effects of PLA2 inhibition on cell membrane function. In addition, 4-MBA could be used to study the effects of AChE inhibition on neurotransmitter function. Finally, 4-MBA could be used to study the effects of MAPK pathway activation on cell growth and differentiation.
合成法
4-MBA can be prepared in a variety of ways. One method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of triethylamine. This reaction results in the formation of 4-MBA, which can then be purified by column chromatography. Other methods for the preparation of 4-MBA involve the reaction of 4-methoxybenzenesulfonyl chloride with 3-methylphenylacetamide in the presence of triethylamine, as well as the reaction of 4-methoxybenzenesulfonamide with 3-methylphenylacetamide in the presence of triethylamine.
科学的研究の応用
4-MBA has been studied for its potential to be used as a research tool in the laboratory. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. As such, 4-MBA has been used in studies to investigate the effect of COX-2 inhibition on inflammation and pain. In addition, 4-MBA has been used to study the function of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids in the cell membrane. 4-MBA has also been used to study the function of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-6-5-7-17(14-16)22-21(24)15-18-8-3-4-13-23(18)28(25,26)20-11-9-19(27-2)10-12-20/h5-7,9-12,14,18H,3-4,8,13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJMVAHBGRGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493536.png)
![N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493545.png)
![N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6493556.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493572.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)
![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)
![2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6493587.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)
![4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6493598.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6493628.png)